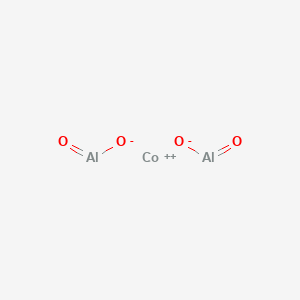

Cobalt(2+);oxido(oxo)alumane

Descripción general

Descripción

Synthesis Analysis

Cobalt catalysts for hydroformylation and carboalkoxylation are prepared by oxidation of cobalt powder with air or by thermal decomposition of cobalt (II) nitrate or the carbonate . A related material is cobalt (II,III) oxide, a black solid with the formula Co3O4 .Molecular Structure Analysis

The molecular formula of “Cobalt(2+);oxido(oxo)alumane” is CoO2 . The average mass is 90.933 Da and the monoisotopic mass is 90.923576 Da .Chemical Reactions Analysis

Cobalt (II) oxide reacts with mineral acids to form the corresponding cobalt salts . It also reacts with concentrated ammonia to form a metal complex ion, hexaamminecobalt (II) ion . In addition, cobalt oxides have been found to be efficient electrocatalysts for the hydrogen evolution reaction .Physical And Chemical Properties Analysis

Cobalt is a sturdy, gray metal which resembles iron and nickel . Although cobalt is ductile it is also somewhat malleable . Cobalt (II) oxide is an inorganic compound that has been described as an olive-green or gray solid . It is used extensively in the ceramics industry as an additive to create blue-colored glazes and enamels, as well as in the chemical industry for producing cobalt (II) salts .Aplicaciones Científicas De Investigación

Oxygen Evolution Reaction (OER) Catalyst

Cobalt oxides, including Cobalt(2+);oxido(oxo)alumane, are economical and environmentally friendly electrocatalysts. They are potential alternatives to noble metals for the oxygen evolution reaction (OER). However, the most studied intrinsic cobalt oxides still need a high overpotential to overcome the current density threshold of oxygen evolution .

Energy Harvesting/Storage and Conversion

Cobalt ferrite (CoFe 2 O 4), a compound related to Cobalt(2+);oxido(oxo)alumane, is a suitable material in energy harvesting/storage and conversion .

Pathogen Detection

Cobalt ferrite (CoFe 2 O 4) can be utilized in various antimicrobial applications. It has good antimicrobial activity against all tested bacteria, especially Gram-negative bacteria .

Chemoresistive Sensor

Cobalt ferrite (CoFe 2 O 4) can be used as a chemoresistive sensor .

Dye Degradation

Cobalt ferrite (CoFe 2 O 4) can be used for dye degradation .

6. Electrode Materials for Various Electrochemical Applications Cobalt oxide nanostructures, including Cobalt(2+);oxido(oxo)alumane, have the matchless advantages of high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability. So, they are used as electrode materials for various electrochemical applications .

Mecanismo De Acción

Target of Action:

Cobalt(2+);oxido(oxo)alumane, also known as Co-OECs , is a coordination complex containing an oxo ligand . Formally O²⁻, the oxo ligand can be bound to one or more metal centers, commonly existing as bridging ligands . These oxo ligands stabilize high oxidation states of the metal. Co-OECs are found in several metalloproteins, including molybdenum cofactors and iron-containing enzymes .

Mode of Action:

Co-OECs play a crucial role in oxygen evolution during photosynthesis. They serve as intermediates in the conversion of water (H₂O) to molecular oxygen (O₂). The oxo ligands facilitate the transfer of oxygen atoms, making them essential for this vital biological process .

Action Environment:

Environmental factors significantly influence Co-OEC efficacy and stability:

Safety and Hazards

Direcciones Futuras

Cobalt oxido catalyst (Co-OECs) films deposited from buffered Co II solutions have emerged as arguably the most studied class of heterogeneous oxygen evolution catalysts . The interest in these materials stems from their formation by self-assembly, their self-healing properties, and their promising catalytic activity under a variety of conditions .

Propiedades

IUPAC Name |

cobalt(2+);oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Co.4O/q;;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTIIQXILLBFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoAl2O4, Al2CoO4 | |

| Record name | cobalt(II) aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337580 | |

| Record name | Cobalt(II) aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);oxido(oxo)alumane | |

CAS RN |

13820-62-7 | |

| Record name | Cobalt(II) aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

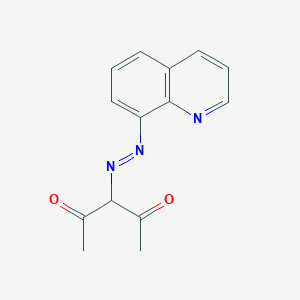

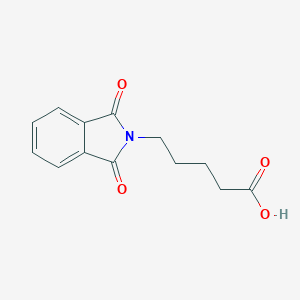

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)